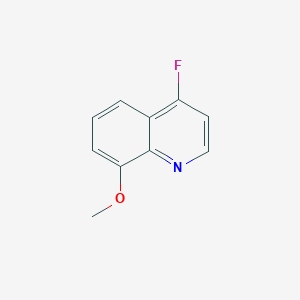

4-Fluoro-8-methoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Fundamental Chemical and Biological Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of compounds exhibiting a wide spectrum of pharmacological properties. prepchem.com The structural rigidity and the presence of a nitrogen atom make the quinoline nucleus an exceptional platform for designing molecules that can interact with various biological targets. smolecule.comresearchgate.net

Historically and currently, quinoline derivatives are central to the treatment of numerous diseases. cymitquimica.com Notable examples include quinine (B1679958) and chloroquine (B1663885) for malaria, ciprofloxacin (B1669076) and other fluoroquinolones for bacterial infections, and topotecan (B1662842) for cancer therapy. cymitquimica.com The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules. smolecule.comresearchgate.net This adaptability has fueled extensive research into creating novel quinoline-based compounds with enhanced efficacy and target selectivity for conditions ranging from infectious diseases and cancer to neurological disorders. prepchem.comsmolecule.com

Research Context of Halogenated and Methoxylated Quinoline Derivatives

The strategic modification of the basic quinoline scaffold with various functional groups is a key strategy in drug discovery. researchgate.net Among the most common and effective modifications is the introduction of halogen atoms (such as fluorine) and methoxy (B1213986) groups.

Halogenation , particularly fluorination, is a widely used tactic in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability. ijsat.org The introduction of a fluorine atom can alter the electronic properties of the quinoline ring, which can lead to more potent interactions with biological targets. smolecule.com Research has demonstrated that halogenated quinolines are of particular interest for their potential anticancer and antimicrobial activities. evitachem.comnih.gov For instance, certain fluorinated quinoline derivatives have been investigated as antibacterial agents that function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.net

The incorporation of a methoxy group (-OCH₃) also plays a crucial role in modulating a molecule's pharmacological profile. The methoxy group is an electron-donating group that can influence the reactivity and solubility of the compound. In many quinoline-based structures, the presence of a methoxy group at positions such as C-8 has been linked to significant biological activities, including antibacterial and antitumor effects. researchgate.netnih.gov Compounds like 2-Chloro-7-fluoro-8-methoxyquinoline and 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline serve as important building blocks for the synthesis of new potential therapeutic agents, highlighting the research interest in this substitution pattern. nih.gov

General Research Objectives Pertaining to 4-Fluoro-8-methoxyquinoline

While direct and extensive research on this compound as a standalone agent is not widely published, the research objectives for this compound can be understood through the investigation of its close structural analogs, particularly substituted 8-methoxyquinolines. A primary research goal in this area is the discovery and development of novel anticancer agents. evitachem.com

A key objective is to synthesize and evaluate libraries of related compounds to establish Structure-Activity Relationships (SAR). For example, in a significant study, researchers synthesized a series of 8-methoxy-4-anilinoquinolines to evaluate their potential as antitumor inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR). evitachem.com The overarching goal was to create compounds with potent and selective antiproliferative activity against cancer cell lines.

The research aims to:

Synthesize novel derivatives: Use the 8-methoxyquinoline (B1362559) core as a scaffold to create a variety of substituted analogs.

Evaluate biological activity: Screen these compounds for their cytotoxic effects against various cancer cell lines, such as HeLa (cervical cancer) and BGC823 (gastric cancer), to identify lead candidates. evitachem.com

Determine potency and selectivity: Quantify the activity using metrics like the IC₅₀ value (the concentration of a drug that inhibits a biological process by 50%) and compare it against established drugs like gefitinib. evitachem.com

Understand structure-activity relationships: By comparing the activity of different analogs (e.g., those with a methoxy group at the C-8 position versus a fluorine atom at other positions), researchers can deduce which structural features are critical for enhanced potency and selectivity. evitachem.com

The compound this compound fits squarely within this research paradigm as a core structure whose derivatives are investigated for their potential to yield highly effective and targeted therapeutic agents. The findings from studies on its analogs underscore the importance of the 8-methoxyquinoline framework in the design of new anticancer drugs. evitachem.com

Detailed Research Findings

Research into 8-methoxy-4-anilinoquinoline derivatives has yielded promising results in the search for new anticancer agents. In one study, several compounds from this class demonstrated potent antiproliferative activity against human cancer cell lines, with some showing superior efficacy to the established EGFR inhibitor, gefitinib. evitachem.com

| Compound | Substituent on Anilino Ring | IC₅₀ HeLa (μM) | IC₅₀ BGC823 (μM) |

|---|---|---|---|

| 2c | 3'-Fluoro | 10.35 | 8.86 |

| 2e | 3'-Chloro-4'-fluoro | Not Reported | Not Reported |

| 2i | 4'-Isopropyl | 7.15 | 4.65 |

| Gefitinib (Control) | - | 17.12 | 19.27 |

As shown in the table, compound 2i , which features a 4'-isopropylphenylamino group at the C-4 position of the 8-methoxyquinoline core, exhibited the most potent activity. Its IC₅₀ value of 4.65 μM against the BGC823 gastric cancer cell line was more than four times stronger than that of the control drug, gefitinib. evitachem.com Compound 2c , a fluoro-substituted analog, also showed significant activity. These findings highlight that modifications on the anilino ring, in combination with the 8-methoxyquinoline scaffold, are a critical determinant of antitumor potency. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-8-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWITWFROGWTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Classical and Contemporary Approaches to 4-Fluoro-8-methoxyquinoline Core Synthesis

The construction of the quinoline (B57606) ring system is a well-established field in organic chemistry, with several named reactions forming the classical foundation for its synthesis. These methods, often involving the cyclization of substituted anilines, have been adapted and refined over time to improve yields, expand substrate scope, and enhance regioselectivity.

Classical methods such as the Combes synthesis , which involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone, and the Gould-Jacobs reaction , proceeding through the thermal cyclization of an anilinomethylenemalonate, provide fundamental routes to the quinoline core. wikipedia.orgwikipedia.orgmdpi.com The Friedländer synthesis , a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is another versatile and widely used classical method. wikipedia.orgorganicreactions.orgalfa-chemistry.comjk-sci.comorganic-chemistry.org

For the specific synthesis of this compound, these classical approaches would necessitate appropriately substituted precursors. For instance, a plausible route could involve the cyclization of 2-amino-3-fluoroanisole with a suitable three-carbon building block.

Contemporary synthetic methods have focused on improving the efficiency and environmental footprint of quinoline synthesis. Transition metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for C-H activation and cross-coupling reactions, enabling more direct and atom-economical routes to functionalized quinolines. mdpi.comnih.gov

| Synthetic Approach | Description | Key Features |

| Combes Synthesis | Acid-catalyzed reaction of an aniline with a β-diketone. | Versatile for producing substituted quinolines. wikipedia.org |

| Gould-Jacobs Reaction | Thermal cyclization of an anilinomethylenemalonate. | Effective for synthesizing 4-hydroxyquinolines. wikipedia.orgmdpi.comablelab.eu |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | Widely applicable with various catalysts. wikipedia.orgorganicreactions.orgalfa-chemistry.comjk-sci.comorganic-chemistry.org |

| Transition Metal Catalysis | C-H activation and cross-coupling reactions. | High efficiency and regioselectivity. mdpi.comnih.gov |

Functionalization and Derivatization of Fluoro-methoxyquinoline Ring Systems

The inherent reactivity of the this compound ring system allows for a variety of chemical transformations to introduce diverse substituents and generate libraries of novel compounds. The fluorine and methoxy (B1213986) groups, along with the nitrogen atom in the quinoline ring, direct the regioselectivity of these reactions.

Introduction of Diverse Substituents via Directed Chemical Transformations

The electron-withdrawing nature of the fluorine atom at the 4-position makes this site susceptible to nucleophilic aromatic substitution (SNAr) . acgpubs.orgnih.govyoutube.commdpi.comlibretexts.org This allows for the displacement of the fluorine by a range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method for introducing functional diversity at this position.

Advanced Catalytic Methods for Selective Derivatization

Modern catalytic methods offer precise control over the functionalization of the quinoline ring. Palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, can be utilized to form carbon-carbon and carbon-heteroatom bonds at various positions, provided a suitable handle like a halide is present.

Furthermore, C-H activation has become a powerful strategy for the direct functionalization of quinoline rings without the need for pre-installed leaving groups. mdpi.comnih.govchemrxiv.orgscilit.comdntb.gov.ua Transition metal catalysts, often rhodium or palladium, can selectively activate C-H bonds at specific positions, allowing for the introduction of aryl, alkyl, and other functional groups with high regioselectivity. For the this compound system, C-H activation could potentially be directed to several positions on both the pyridine (B92270) and benzene (B151609) rings, offering a versatile tool for late-stage diversification.

Multi-component Reactions in Fluoro-methoxyquinoline Synthesis

Multi-component reactions (MCRs) have gained significant attention for their ability to construct complex molecules in a single, convergent step, thereby increasing efficiency and reducing waste. acs.orgnih.govnih.govrsc.org While the direct synthesis of this compound via an MCR might be challenging, these reactions are highly valuable for the derivatization of pre-formed quinoline scaffolds. For instance, a quinoline derivative bearing a reactive functional group, such as an aldehyde or an amine, could serve as a component in an MCR to rapidly generate a diverse library of more complex molecules. A titanium-catalyzed three-component coupling reaction, for example, can generate N-aryl-1,3-diimines which can then be cyclized to form quinoline derivatives. acs.orgnih.gov

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinolines and their derivatives. sruc.ac.ukresearchgate.netijbpas.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

For the synthesis and derivatization of this compound, green chemistry approaches could include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Use of green solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents can minimize the environmental impact. sruc.ac.ukresearchgate.net

Development of reusable catalysts: Heterogeneous catalysts or catalysts that can be easily separated and recycled are key to sustainable chemical processes.

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible.

Advanced Structural Elucidation and Conformational Analysis

Application of High-Resolution Spectroscopic Techniques for Novel Derivatives

High-resolution spectroscopy is fundamental to the structural elucidation of newly synthesized quinoline (B57606) derivatives. These techniques offer precise information regarding the electronic environment of atoms, molecular mass, and the nature of chemical bonds.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like fluoro-methoxyquinoline derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the chemical environment and number of unique nuclei, 2D techniques are often required for unambiguous assignment, especially in substituted quinoline rings where proton and carbon signals can be crowded. researchgate.net

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the quinoline scaffold. For a compound like 4-Fluoro-8-methoxyquinoline, COSY would help delineate the connectivity between protons on the carbocyclic ring (e.g., H-5, H-6, H-7). Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This allows for the definitive assignment of all carbon signals in the molecule.

The Nuclear Overhauser Effect (NOE) is particularly useful for determining through-space proximity of atoms. In NOESY experiments on quinoline derivatives, correlations can be observed between protons that are close in space but not necessarily bonded, such as between the methoxy (B1213986) protons and the H-7 proton on the quinoline ring. nih.gov This provides crucial information for conformational analysis. The ¹⁹F NMR spectrum is also critical, showing a distinct signal for the fluorine atom, with coupling constants to nearby protons (e.g., ³JHF to H-3 and H-5) and carbons (ⁿJCF) that further confirm its position. mdpi.com

Table 1: Representative NMR Data for Substituted Quinolines Note: This table contains representative data from various quinoline derivatives to illustrate typical chemical shifts. Actual values for this compound may vary.

| Nucleus | Technique | Typical Chemical Shift (ppm) | Information Provided |

| ¹H | 1D NMR | 3.5 - 4.5 (OCH₃) | Presence and environment of methoxy protons |

| 7.0 - 9.0 (Aromatic) | Electronic environment of quinoline ring protons | ||

| ¹³C | 1D NMR | 55 - 65 (OCH₃) | Presence of methoxy carbon |

| 100 - 160 (Aromatic) | Carbon skeleton of the quinoline ring | ||

| ¹⁹F | 1D NMR | -110 to -140 | Chemical environment of the fluorine atom |

| ¹H-¹H | COSY | Cross-peaks | Connectivity of adjacent protons |

| ¹H-¹³C | HMBC | Cross-peaks | Long-range connectivity between protons and carbons |

| ¹H-¹H | NOESY | Cross-peaks | Through-space proximity of protons |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of novel compounds. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For this compound (C₁₀H₈FNO), HRMS would be used to verify its exact mass. The calculated monoisotopic mass is 177.05899 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass (e.g., within 5 ppm) provides strong evidence for the assigned formula. acs.org This technique is particularly valuable in distinguishing the target compound from potential isomers or impurities.

Table 2: HRMS Data for a Hypothetical Analysis of this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈FNO |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 178.0668 |

| Measured Exact Mass | 178.0671 |

| Mass Difference (ppm) | 1.7 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. cardiff.ac.uklibretexts.org These techniques are excellent for identifying the functional groups present in a molecule. youtube.com

In the analysis of this compound, IR spectroscopy would show characteristic absorption bands. The C-O stretching vibration of the aryl ether (methoxy group) typically appears in the 1275–1200 cm⁻¹ range. mdpi.com Aromatic C=C and C=N stretching vibrations within the quinoline ring system are observed in the 1620-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methoxy group are found around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-F stretching vibration gives a strong band typically in the 1250-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. youtube.com While IR absorption requires a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. libretexts.org For aromatic systems like quinoline, the ring breathing and stretching modes often produce strong and sharp signals in the Raman spectrum, which are useful for structural confirmation. acs.orgnih.gov

Table 3: Characteristic Vibrational Frequencies for Fluoro-methoxyquinoline Derivatives

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (OCH₃) | 2950 - 2850 | 2950 - 2850 |

| Aromatic C=C / C=N Stretch | 1620 - 1450 | 1620 - 1450 |

| Aryl Ether C-O Stretch | 1275 - 1200 | 1275 - 1200 |

| C-F Stretch | 1250 - 1000 | 1250 - 1000 |

| Ring Breathing/Deformation | 850 - 700 | 1050 - 700 |

X-ray Crystallography for Crystalline Derivatives and Complex Structures

Table 4: Representative Crystallographic Data for a Substituted 8-Methoxyquinoline (B1362559) Data based on the closely related 4-Bromo-8-methoxyquinoline. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1615 |

| b (Å) | 12.1337 |

| c (Å) | 14.2436 |

| V (ų) | 892.05 |

| Z (molecules/cell) | 4 |

Conformational Studies and Stereochemical Aspects of Fluoro-methoxyquinoline Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the methoxy group (CH₃) around the C8-O bond.

The orientation of the methoxy group relative to the quinoline ring can be described by the torsion angle C7-C8-O-CH₃. Due to the steric hindrance from the peri-position hydrogen (or substituent), the methoxy group in 8-substituted quinolines is not freely rotating. Computational studies and experimental data from related structures suggest that the methyl group will preferentially orient itself away from the H-7 to minimize steric clash. The planarity of the quinoline ring system itself is rigid. nih.gov

The introduction of a fluorine atom at the 4-position is not expected to induce significant puckering of the planar quinoline ring. However, it alters the electronic properties of the molecule, which can subtly influence bond lengths and angles throughout the scaffold. In derivatives with chiral centers, understanding the stereochemistry is paramount, and techniques like NOE-based NMR and X-ray crystallography are essential for assigning the absolute and relative configurations of stereocenters. For this compound itself, which is achiral, the main stereochemical aspect is the planarity of the ring system and the preferred orientation of the methoxy substituent.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline (B57606) and its derivatives, DFT calculations provide valuable insights into molecular geometry, vibrational frequencies, and electronic properties. scirp.orgresearchgate.net

Studies on related quinoline compounds, such as 8-hydroxyquinoline (B1678124), have utilized DFT with the B3LYP functional to determine optimized geometries, bond lengths, and bond angles. researchgate.netnih.gov These calculations are often in good agreement with experimental data from X-ray crystallography. nih.gov The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and stability of the molecule. scirp.orgdntb.gov.ua The HOMO-LUMO energy gap is a key parameter used to describe the molecule's excitability and ability to engage in charge transfer. dntb.gov.ua

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps in understanding intramolecular bonding, charge transfer, and conjugative interactions between electron donors and acceptors within the molecule. researchgate.netdntb.gov.ua For substituted quinolines, these analyses can reveal how electron-donating or withdrawing groups influence the electron density distribution across the aromatic system, thereby affecting its reactivity and interaction with biological targets.

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Quinoline Scaffold This table presents theoretical data for a representative quinoline structure to illustrate the outputs of DFT calculations.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Reflects the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | Influences solubility and non-covalent interactions. |

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as 4-Fluoro-8-methoxyquinoline, might interact with the active site of a protein. youtube.com

In silico docking studies on quinoline derivatives have been instrumental in identifying potential biological targets and elucidating binding modes. nih.gov These studies involve preparing the 3D structures of both the ligand and the target protein and then using a scoring function to estimate the binding affinity. youtube.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket. nih.gov For instance, docking of quinoline derivatives into the active sites of enzymes like dihydrofolate reductase has helped in understanding their potential as antimicrobial agents. nih.gov

Table 2: Illustrative Molecular Docking Results for a Fluoro-methoxy-quinoline Derivative This table provides a hypothetical example of docking results to demonstrate the type of data generated.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase | -8.5 | MET793, LEU718, VAL726 |

| DNA Gyrase | -7.9 | ASP73, GLY77, ALA92 |

| Tubulin | -8.2 | LYS254, ASN258, THR314 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com MD simulations provide detailed information about the conformational changes and stability of a ligand-protein complex, which are not captured by static docking studies. chemrxiv.org

For quinoline-based compounds, MD simulations have been used to assess the stability of the ligand within the binding site of a target protein. researchgate.net These simulations can reveal how the ligand and protein adapt to each other's presence and the role of solvent molecules in the binding process. By analyzing the trajectory of the simulation, researchers can calculate parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the complex. The insights gained from MD simulations are crucial for validating docking results and understanding the dynamic nature of ligand-receptor interactions. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Physicochemical Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. nih.gov

For quinoline derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to model their anticancer and antimalarial activities. mdpi.combiointerfaceresearch.commdpi.com These models use calculated molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) to correlate with the observed biological activity. nih.gov The resulting models, when validated, can guide the design of new derivatives with improved potency. nih.gov For example, QSAR models have been developed for 4-anilinoquinoline-triazine hybrids to predict their antimalarial activity against Plasmodium falciparum. nih.gov

Table 3: Key Statistical Parameters in a Representative 3D-QSAR Model for Quinoline Derivatives This table shows typical statistical values used to validate a QSAR model.

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.92 | Shows the correlation between predicted and actual activity. |

| r²_pred (External validation) | 0.75 | Measures the predictive power on an external test set. |

| CoMFA Contribution | Steric: 55%, Electrostatic: 45% | Field contributions to the model. |

Cheminformatics and In Silico Screening Approaches for Derivative Design

Cheminformatics and in silico screening are integral to modern drug discovery, enabling the rapid assessment of large compound libraries and the design of novel molecules with desired properties. mdpi.com For the this compound scaffold, these approaches can be used to design new derivatives with potentially enhanced biological activity. researchgate.net

Ligand-based design, guided by QSAR models and pharmacophore mapping, can identify the key structural features required for activity. nih.gov This information can then be used to propose modifications to the parent scaffold. mdpi.com Structure-based virtual screening, which involves docking large libraries of compounds into a target protein, can also be employed to identify new quinoline-based hits. ijfmr.com Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often used to evaluate the drug-likeness of newly designed compounds, helping to prioritize candidates for synthesis and further testing. biointerfaceresearch.com

Mechanistic Exploration of Biological Interactions

Investigation of Enzyme Inhibition Profiles and Modulatory Effects

The biological activity of 4-Fluoro-8-methoxyquinoline and its structural relatives is often rooted in their ability to inhibit or otherwise modulate the function of critical enzyme systems. Research has focused on several key enzyme families, including bacterial topoisomerases, protein kinases, phosphodiesterases, and cathepsins.

DNA Gyrase and Topoisomerase IV Interaction Mechanisms

Quinolone-based compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival as they manage DNA topology, a process critical for DNA replication, repair, and recombination. nih.gov The mechanism of action involves the stabilization of a ternary complex between the enzyme, the DNA, and the inhibitor molecule. acs.org This stabilization prevents the re-ligation of double-stranded DNA breaks created by the enzyme during its catalytic cycle, which ultimately leads to bacterial cell death. nih.govacs.org

While direct studies on this compound are limited, research on closely related analogues provides significant insight. A series of novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as potent inhibitors of both DNA gyrase and topoisomerase IV. nih.govjmilabs.com One particularly active compound from this series, designated Compound 14, demonstrated excellent in vitro activity against Staphylococcus aureus and improved inhibition of Topoisomerase IV. nih.gov This suggests that the fluoro-methoxyquinoline scaffold is a viable pharmacophore for targeting these essential bacterial enzymes. The inhibitory action is achieved by the quinolone core intercalating into the DNA at the site of cleavage and interacting with key residues within the enzyme's active site. acs.org

| Enzyme Target | Compound Class | Observed Effect | Reference |

| DNA Gyrase | 3-Fluoro-6-methoxyquinoline Derivatives | Potent inhibition of DNA supercoiling | nih.govjmilabs.com |

| Topoisomerase IV | 3-Fluoro-6-methoxyquinoline Derivatives | Potent inhibition; improved activity in resistant strains | nih.gov |

Kinase Inhibition and Signal Transduction Pathway Modulation (e.g., EGFR, EZH2)

Protein kinases are crucial regulators of signal transduction pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, including cancer. The quinoline (B57606) and related quinazoline (B50416) scaffolds are foundational to many kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR): Activating mutations in EGFR are significant drivers in non-small-cell lung cancer (NSCLC). Quinazoline-based compounds were among the first EGFR inhibitors approved for clinical use. While these first-generation inhibitors also potently inhibit wild-type (WT) EGFR, leading to side effects, they established the utility of the core scaffold for targeting the kinase active site.

Enhancer of Zeste Homologue 2 (EZH2): EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27). nih.govresearchgate.net Overexpression or mutation of EZH2 is linked to the progression of numerous cancers, making it a promising therapeutic target. nih.govresearchgate.net

Recent studies have identified the quinoline scaffold as a novel starting point for the development of EZH2 inhibitors. nih.govnih.gov A series of 5-methoxyquinoline (B23529) derivatives were synthesized and evaluated for EZH2 inhibitory activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies led to the discovery of a lead compound, 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine), which displayed significant inhibitory potency and was able to decrease global H3K27me3 levels in cancer cell lines. nih.gov This demonstrates that the methoxyquinoline core can be effectively functionalized to target the EZH2 active site.

| Enzyme Target | Compound Class/Derivative | IC₅₀ Value | Key Finding | Reference |

| EZH2 | 5-methoxyquinoline derivative (Compound 5k ) | 1.2 μM | First-in-class quinoline-based EZH2 inhibitor | nih.gov |

| EZH2 | Quinolinone derivatives | 0.94 nM (Compound 9l ) | Potent antiproliferative activity | nih.gov |

Phosphodiesterase (PDE) Family Interaction Studies

The phosphodiesterase (PDE) enzyme family, particularly PDE4, is responsible for the degradation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). plos.org Inhibition of PDE4 elevates intracellular cAMP levels, which in turn downregulates inflammatory responses. This mechanism has made PDE4 a target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease. mdpi.com

The 8-methoxyquinoline (B1362559) scaffold has been identified as a potent core for PDE4 inhibitors. nih.govnih.gov Research led to the discovery of 8-methoxyquinoline-5-carboxamides as effective replacements for the catechol-ether moiety present in earlier PDE4 inhibitors like rolipram. One notable compound, SCH 351591, features an 8-methoxyquinoline core and demonstrates potent PDE4 inhibition with an IC₅₀ of 58 nM. mdpi.com Further research on 2-substituted 8-methoxyquinolines also confirmed their potent inhibitory activity against PDE4. nih.gov

| Compound Name | Core Scaffold | Target | IC₅₀ Value | Reference |

| SCH 351591 | 8-Methoxyquinoline | PDE4 | 58 nM | mdpi.com |

| SCH 365351 (Metabolite of SCH 351591) | 8-Methoxyquinoline | PDE4 | 20 nM | mdpi.com |

| GSK256066 | 8-Methoxyquinoline | PDE4B | More potent than rolipram | mdpi.com |

Other Enzyme Systems Under Investigation (e.g., Cathepsins)

Cathepsins are a family of proteases that play roles in various physiological processes, including protein degradation within lysosomes. Cathepsin K (CatK), a cysteine protease, is highly expressed in osteoclasts and is a key enzyme in bone resorption, making it a target for osteoporosis therapies. scielo.brnih.gov

The quinoline moiety has been explored as a relevant scaffold for CatK inhibitors. scielo.briaea.org A study involving the synthesis of nine 2,4-diphenylquinoline (B373748) derivatives identified several compounds with significant CatK inhibitory activity. scielo.br The most potent of these, compound 4b , exhibited an IC₅₀ value of 1.55 µM and was determined to act via an uncompetitive inhibition mechanism, meaning it binds exclusively to the enzyme-substrate complex. scielo.brresearchgate.net

| Compound Class | Most Potent Derivative | Target | IC₅₀ Value | Mechanism | Reference |

| 2,4-Diphenylquinolines | Compound 4b | Cathepsin K | 1.55 µM | Uncompetitive | scielo.brresearchgate.net |

Cellular Pathway Modulation Studies in In Vitro Models

Beyond direct enzyme inhibition, the therapeutic potential of quinoline derivatives is also assessed by their effects on cellular pathways in laboratory settings. In vitro studies using cancer cell lines are common for evaluating the ability of these compounds to halt cell proliferation and induce programmed cell death.

Induction of Apoptosis and Cell Cycle Perturbations in Cell Lines

Apoptosis is a form of programmed cell death crucial for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis or by causing cell cycle arrest, which prevents cancer cells from dividing. mdpi.com

Quinoline derivatives have demonstrated the ability to induce both apoptosis and cell cycle arrest in various cancer cell lines. One study found that a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), induced both apoptotic and autophagic cell death in pancreatic cancer cells. nih.gov The mechanism was linked to the suppression of the pro-survival Akt/mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress. nih.gov This compound was shown to reduce cell viability and activate key apoptotic markers such as Caspase-3 and PARP. nih.gov

Similarly, a novel 8-hydroxyquinoline (B1678124) derivative was found to induce both apoptosis and paraptosis (a non-apoptotic form of cell death) in breast cancer cells. nih.gov Furthermore, certain flavonoids have been shown to arrest the cell cycle in the G2/M phase and induce intrinsic apoptosis by inhibiting the Akt/mTOR pathway and activating p38-MAPK signaling. mdpi.comnih.gov Other studies have shown that related compounds can induce G1 phase arrest by modulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.gov These findings highlight that quinoline-based structures can perturb key cellular pathways that control cell fate and proliferation.

| Compound Class/Derivative | Cell Line(s) | Observed Cellular Effect | Associated Pathway Modulation | Reference |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1, MIA PaCa-2 (Pancreatic) | Induction of apoptosis and autophagy | Inhibition of Akt/mTOR, ER Stress | nih.gov |

| 8-Hydroxyquinoline derivative (HQ-11) | Breast Cancer Cells | Induction of apoptosis and paraptosis | Activation of ERK pathway | nih.gov |

| Quinolinone derivative (Compound 9e ) | A549 (Lung) | Inhibition of proliferation, induction of apoptosis | Not specified | nih.gov |

| Fangchinoline | MCF-7, MDA-MB-231 (Breast) | G1 phase cell cycle arrest | Reduced cyclin D1/D3/E, increased p21/p27 | nih.gov |

Modulation of Specific Intracellular Signaling Cascades

There is no specific information available in the searched literature detailing the modulation of specific intracellular signaling cascades by this compound. The mechanisms of action for many quinoline derivatives often involve interactions with key signaling proteins, but dedicated research to identify the pathways affected by this particular compound has not been reported in the provided sources. Research on other 8-methoxyquinoline derivatives has identified them as inhibitors of phosphodiesterase type 4 (PDE4), but this is not indicative of the activity of this compound itself. nih.gov

Investigation of Anti-biofilm Formation Mechanisms

No research was identified that specifically investigates the anti-biofilm formation mechanisms of this compound. The broader class of 8-hydroxyquinoline (8HQ) compounds, which share a core structure, are known to possess antimicrobial and anti-biofilm properties. mdpi.com Their mechanism is often linked to their ability to chelate metal ions essential for bacterial homeostasis and biofilm integrity. mdpi.com For example, the iron complex of 8-hydroxyquinoline, Fe(8-hq)₃, has been shown to inhibit MRSA biofilm formation. mdpi.com However, the specific impact of the 4-fluoro and 8-methoxy substitutions on this activity has not been documented for the target compound.

Interaction with Biological Macromolecular Targets

The interaction of this compound with key biological macromolecules like nucleic acids and proteins is a critical area for understanding its potential biological effects.

DNA/RNA Binding and Intercalation Mechanisms

Specific studies on the DNA/RNA binding and intercalation mechanisms of this compound are not present in the available search results. Quinoline derivatives are often investigated for their potential to interact with DNA due to their planar aromatic structure, which is conducive to intercalation between base pairs. However, this is not a universal property of all quinolines. Notably, a study on the parent 8-hydroxyquinoline (8HQ) series found no evidence of intercalation into linearized plasmid DNA. acs.org This research suggested that the bactericidal activity of those 8HQ compounds was not due to DNA intercalation but rather their function as copper ionophores, leading to copper-mediated toxicity. acs.org Without direct experimental evidence, it cannot be assumed that this compound acts as a DNA or RNA intercalator.

Protein-Ligand Binding Dynamics and Specificity

The search results did not yield specific data on the protein-ligand binding dynamics and specificity of this compound. The biological activity of small molecules is fundamentally dependent on their ability to bind to protein targets. Such interactions can lead to the inhibition or modulation of enzyme activity or other protein functions. While research has been conducted on derivatives—for example, organoruthenium compounds featuring 8-hydroxyquinoline ligands have been studied for their reactivity with amino acids and binding to biomolecules—this information is not directly transferable to this compound. acs.org The specific protein targets and binding affinities for this compound remain to be determined.

Chelation and Coordination Chemistry in Biological Systems

The ability of quinoline compounds, particularly those with a hydroxyl group at the 8-position like 8-hydroxyquinoline (8HQ), to chelate metal ions is a well-documented and significant aspect of their biological activity. nih.gov The 8HQ scaffold acts as a potent bidentate chelating agent for a wide range of divalent and trivalent metal ions. nih.gov This chelation is central to many of their observed effects, including anticancer, antimicrobial, and antineurodegenerative properties, often by disrupting metal homeostasis in cells or facilitating the transport of metal ions across cell membranes. nih.gov

While this compound does not possess the 8-hydroxyl group critical for the well-known chelation properties of 8HQ, the nitrogen atom in the quinoline ring can still participate in metal coordination. The broader class of 8-fluoro-4-hydroxyquinolines are noted as excellent chelating agents. guidechem.com However, specific studies detailing the chelation and coordination chemistry of this compound within a biological context are not available in the provided search results. Its capacity to form stable complexes with biologically relevant metal ions and the downstream consequences of such interactions have not been experimentally characterized.

Metal Ion Binding Properties of Fluoro-methoxyquinoline Derivatives

Quinolone derivatives are a significant class of compounds known for their ability to form stable complexes with a variety of metal ions. This chelating ability is a key determinant of their biological activity. The general structure of a fluoroquinolone includes a 4-oxo-1,8-naphthyridine-3-carboxylic acid nucleus, which contains a carboxylic acid group at the 3-position and a carbonyl oxygen atom at the 4-position. These two groups are the primary sites for metal ion chelation. mdpi.com

Fluoroquinolones can act as bidentate ligands, coordinating with metal ions through the deprotonated carboxylic oxygen and the carbonyl oxygen. nih.gov They are known to form complexes with a wide range of divalent and trivalent cations, including Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe²⁺, Co²⁺, Al³⁺, and Fe³⁺. nih.gov The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:1, 1:2, and 1:3. nih.gov

The 8-hydroxyquinoline scaffold, which is structurally related, is also a well-known and potent metal chelator. dovepress.comgoogle.comresearchgate.netnih.gov It binds to metal ions through its hydroxyl oxygen and the nitrogen atom of the quinoline ring. nih.gov The fungicidal and bactericidal actions of 8-hydroxyquinoline derivatives have been partly attributed to their ability to chelate essential trace metals like iron. researchgate.net The introduction of a fluorine atom can enhance the antimicrobial activity of quinolones. nih.gov

The interaction with metal ions can have significant consequences on the physicochemical properties and biological activity of fluoroquinolones. For instance, the formation of insoluble chelates in the gastrointestinal tract can reduce the oral bioavailability of these compounds. nih.gov Conversely, the formation of metal complexes can sometimes lead to enhanced biological activity. nih.gov

| Quinolone Derivative | Metal Ion | Stoichiometry (Metal:Ligand) |

|---|---|---|

| Gatifloxacin | Cr(III), Fe(III), Co(II), Ni(II), Cu(II) | 1:2 |

| Moxifloxacin | Cu(II) | 1:1 |

| Fleroxacin | Cu(II), Mn(II), Zn(II), Co(II), Ni(II) | Not Specified |

| 8-Hydroxyquinoline | Fe(III) | Not Specified |

Role in Modulating Metalloenzyme Function and Cellular Metal Homeostasis

The metal-chelating properties of fluoro-methoxyquinoline derivatives suggest they have the potential to modulate the function of metalloenzymes and disrupt cellular metal homeostasis. Metalloenzymes are proteins that require metal ions as cofactors for their catalytic activity and are involved in a vast array of essential biological processes. nih.gov

By binding to the metal cofactors, quinoline derivatives can inhibit the activity of these enzymes. For instance, 8-hydroxyquinoline derivatives have been investigated as inhibitors of various metalloenzymes. nih.gov The main biological targets of fluoroquinolones are DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.gov While the primary mechanism of action involves the formation of a ternary complex with the enzyme and DNA, the role of metal ions, particularly magnesium, is believed to be important in this process. researchgate.net

The ability of these compounds to chelate metal ions can also disrupt cellular metal homeostasis, which is the tight regulation of metal ion concentrations within cells. An imbalance in the levels of essential metals like iron, zinc, and copper can lead to cellular dysfunction and toxicity. nih.gov For example, 8-hydroxyquinoline derivatives can act as ionophores, transporting metal ions across cellular membranes and altering their intracellular concentrations. nih.gov This disruption of metal balance can contribute to the compound's biological effects, including its antimicrobial and potential anticancer activities.

| Compound Class | Biological Target/Process | Observed/Potential Effect |

|---|---|---|

| Fluoroquinolones | DNA Gyrase / Topoisomerase IV | Inhibition of enzyme activity, crucial for antimicrobial action. nih.gov |

| 8-Hydroxyquinoline Derivatives | Various Metalloenzymes | Inhibition through chelation of metal cofactors. nih.gov |

| 8-Hydroxyquinoline Derivatives | Cellular Metal Homeostasis | Disruption of metal ion balance, acting as ionophores. dovepress.comnih.gov |

Medicinal Chemistry Applications and Scaffold Utilization

4-Fluoro-8-methoxyquinoline as a Privileged Scaffold in Lead Compound Generation

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets through modification of its substitution pattern. The quinoline (B57606) core is a classic example of such a scaffold, forming the basis for drugs with activities ranging from antimalarial to anticancer and antimicrobial. nih.gov

The this compound moiety, while not as extensively studied as other quinolines, represents a promising privileged structure for lead compound generation. The introduction of a fluorine atom at the C-4 position is a key modification. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the quinoline ring. nih.gov It can act as a bioisostere of a hydrogen atom but with profound effects on the molecule's acidity/basicity, metabolic stability, and binding interactions. For instance, the fluorine atom can engage in favorable hydrogen bonding and dipole-dipole interactions with target proteins, potentially enhancing binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

While specific Structure-Activity Relationship (SAR) studies focusing exclusively on this compound are limited, valuable insights can be drawn from research on closely related analogs, such as 8-methoxy-4-anilinoquinolines. These studies provide a foundational understanding of how modifications to this scaffold can influence biological activity, particularly in the context of anticancer applications.

In a study of 8-methoxy-4-anilinoquinoline derivatives, various substituents on the anilino moiety were explored to determine their effect on antiproliferative activity against HeLa and BGC823 cancer cell lines. The general finding was that the nature of the substituent on the aniline (B41778) ring significantly impacts cytotoxicity.

Key SAR observations from 8-methoxy-4-anilinoquinoline derivatives include:

Influence of Anilino Ring Substitution: The electronic and steric properties of the substituent on the 4-anilino ring are critical for activity. For instance, introducing a 4'-isopropylphenylamino group at the 4-position of the 8-methoxyquinoline (B1362559) scaffold resulted in potent inhibitory activity against BGC823 cells.

Comparison with Fluoro-analogs: When comparing 8-methoxyquinolines with their 7-fluoro counterparts, it was generally observed that the 7-fluoro derivatives displayed better cytotoxic activities. This highlights the significant role that fluorine substitution can play in enhancing the biological profile of the quinoline scaffold.

Positional Importance: The position of substituents on the quinoline ring itself is a key determinant of activity. Modifications at positions other than 4 and 8, such as the introduction of a methyl group at position 3, have been shown to reduce activity in other 4-substituted quinolines, while an additional methyl group at position 8 can abolish activity. pharmacy180.com

These findings underscore the importance of systematic modification of the this compound scaffold to optimize its interaction with biological targets.

Table 1: Antiproliferative Activity of Selected 8-Methoxy-4-anilinoquinoline Derivatives Data extracted from a study on related quinoline analogs to illustrate potential SAR trends.

| Compound ID | R (Substituent on 4-anilino ring) | Cell Line | IC₅₀ (μmol/L) |

| 2c | 3'-Chloro-4'-fluorophenyl | BGC-823 | 9.87 |

| 2e | 3',4'-Dichlorophenyl | BGC-823 | 8.86 |

| 2i | 4'-Isopropylphenyl | HeLa | 7.15 |

| 2i | 4'-Isopropylphenyl | BGC-823 | 4.65 |

| Gefitinib | (Reference Drug) | BGC-823 | 12.16 |

Rational Design Strategies for Novel Fluoro-methoxyquinoline Derivatives

Rational drug design aims to develop new therapeutic agents based on a known biological target. For the this compound scaffold, several rational design strategies can be envisioned to create novel derivatives with enhanced potency and selectivity.

One primary strategy is structure-based drug design . If the three-dimensional structure of a target protein is known, computational docking studies can be employed to predict how derivatives of this compound might bind to the active site. This approach allows for the in silico design of modifications that are predicted to improve binding affinity. For example, functional groups could be added to the scaffold to form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the target's binding pocket. The fluorine at C-4 and the oxygen of the methoxy (B1213986) group at C-8 are potential hydrogen bond acceptors that can be exploited in this design process.

Another approach is ligand-based drug design , which is utilized when the structure of the target is unknown. This strategy relies on the knowledge of existing active molecules. By identifying the common pharmacophoric features of known ligands, a model can be constructed to guide the design of new derivatives. For the this compound scaffold, this would involve synthesizing a library of compounds with diverse substitutions at various positions (e.g., C-2, C-5, C-6, C-7) and evaluating their biological activity. The resulting SAR data can then be used to build a pharmacophore model and rationally design next-generation compounds with improved properties. nih.gov

Furthermore, the principles of scaffold hopping can be applied, where the this compound core is used to replace a different scaffold in a known active compound, with the aim of improving properties such as potency, selectivity, or pharmacokinetic profile while retaining the key binding interactions.

Bioisosteric Modifications and Hybrid Compound Design Approaches

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the goal of enhancing the desired biological or physical attributes of the compound without making significant structural changes. wikipedia.org The this compound scaffold is amenable to various bioisosteric modifications.

Classical Bioisosteres: The fluorine atom at the C-4 position is itself a bioisostere of a hydrogen atom. wikipedia.org Its small size allows it to occupy similar space, but its high electronegativity can drastically alter local electronic environments, block metabolic oxidation, and introduce favorable interactions with the target. nih.gov Other classical bioisosteric replacements on the scaffold could include replacing the methoxy group (-OCH₃) at C-8 with other groups of similar size and valency, such as a hydroxyl (-OH), amino (-NH₂), or thiol (-SH) group, to probe the importance of hydrogen bonding and electronic effects at this position.

Non-Classical Bioisosteres: More extensive modifications could involve replacing parts of the quinoline ring system itself. For example, the quinoline core could be replaced with a quinazoline (B50416) or cinnoline (B1195905) ring to explore how the position of the nitrogen atoms affects activity. nih.gov

Hybrid compound design is another powerful strategy that involves covalently linking two or more pharmacophores to create a single molecule with multiple pharmacological activities or an enhanced activity against a single target. The this compound scaffold can serve as an excellent anchor for creating hybrid compounds. For instance, it could be linked to other known biologically active moieties, such as:

Other heterocyclic systems: Linking to scaffolds like triazoles or oxadiazoles (B1248032) could introduce new binding interactions or improve pharmacokinetic properties.

Known pharmacophores: The scaffold could be conjugated with molecules known to inhibit a specific enzyme or receptor, potentially leading to dual-action inhibitors or compounds with enhanced potency.

These design strategies, including bioisosteric replacement and hybridization, offer powerful avenues for leveraging the unique properties of the this compound scaffold to develop novel and effective therapeutic agents. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Separation of Complex Mixtures of Derivatives

Chromatographic methods are indispensable for the determination of the purity of 4-Fluoro-8-methoxyquinoline and for the resolution of complex mixtures of its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for the purity assessment of this compound. The selection of the stationary phase, typically C18 or C8 columns, is crucial for achieving optimal separation. The mobile phase composition, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with pH modifiers like formic acid or ammonium (B1175870) acetate, is optimized to ensure sharp, symmetrical peaks. The presence of the fluorine and methoxy (B1213986) groups influences the polarity of the molecule, necessitating careful method development to achieve baseline separation from impurities and related derivatives. Isocratic elution can be used for simple purity checks, while gradient elution is employed for resolving more complex mixtures of derivatives with varying polarities.

Gas Chromatography (GC): For volatile derivatives of this compound, gas chromatography offers high resolution and sensitivity. A capillary column, such as a DB-5MS, is often used for separation. The oven temperature program is a critical parameter that is optimized to ensure the separation of closely related compounds. The injector temperature is set to ensure complete vaporization of the sample without thermal degradation. When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information, which is invaluable for the identification of metabolites or degradation products in research samples.

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | Gas Chromatography (GC-MS) |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid | Helium at 1.0 mL/min |

| Flow Rate | 1.0 mL/min | - |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Oven Temperature Program | - | 100°C (1 min), then to 280°C at 15°C/min, hold for 5 min |

| Detector | UV at 254 nm | Mass Spectrometer (Scan range 50-400 m/z) |

Spectrofluorimetric and Spectrophotometric Method Development for Detection in Research Matrices

Spectroscopic techniques, particularly spectrofluorimetry and spectrophotometry, offer sensitive and often non-destructive methods for the detection and quantification of this compound.

Spectrophotometry: The quinoline (B57606) ring system is chromophoric, and its UV-Vis absorption spectrum is influenced by substituents. researchgate.net The methoxy group, being an auxochrome, can cause a bathochromic (red) shift in the absorption maxima. The fluorine atom may have a lesser, but still noticeable, effect on the spectral properties. rsc.org Method development involves scanning the UV-Vis spectrum of a purified sample of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) to determine the wavelength of maximum absorbance (λmax). This wavelength is then used for quantitative analysis based on the Beer-Lambert law. For complex matrices, derivative spectrophotometry can be employed to resolve overlapping spectra.

Spectrofluorimetry: Many quinoline derivatives exhibit native fluorescence, a property that can be exploited for highly sensitive detection. researchgate.net The rigid, planar structure of the quinoline ring is conducive to fluorescence. researchgate.net The development of a spectrofluorimetric method involves determining the optimal excitation and emission wavelengths. The quantum yield of fluorescence will be dependent on the solvent environment and the presence of quenching agents. The high sensitivity of spectrofluorimetry makes it particularly suitable for trace-level detection in biological and environmental research samples. nih.gov

Table 2: Hypothetical Spectroscopic Parameters for this compound in Ethanol

| Parameter | Spectrophotometry | Spectrofluorimetry |

| Wavelength of Maximum Absorbance (λmax) | ~280 nm and ~320 nm | - |

| Molar Absorptivity (ε) | To be determined experimentally | - |

| Excitation Wavelength (λex) | - | ~320 nm |

| Emission Wavelength (λem) | - | ~380 nm |

| Linear Range | µg/mL range | ng/mL to µg/mL range |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL |

Electrochemical Characterization of Fluoro-methoxyquinoline Species and Their Complexes

Electrochemical methods provide valuable insights into the redox properties of this compound and its potential to form complexes. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are employed for this characterization. researchgate.net

The electrochemical behavior of the quinoline nucleus can be modulated by the electronic effects of its substituents. The electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the electron density of the aromatic system and, consequently, its oxidation and reduction potentials. Cyclic voltammetry can be used to determine the formal potential of the redox-active species and to assess the reversibility of the electron transfer processes.

Furthermore, should this compound act as a ligand, electrochemical methods can be used to study the stoichiometry and stability of its metal complexes. The formation of a complex will typically shift the redox potential of the metal ion or the ligand, and this shift can be monitored to understand the complexation thermodynamics.

Table 3: Anticipated Electrochemical Data for this compound

| Technique | Parameter | Expected Observation |

| Cyclic Voltammetry (CV) | Oxidation Potential (Epa) | Anodic peak corresponding to the oxidation of the quinoline system. |

| Reduction Potential (Epc) | Cathodic peak, potentially irreversible, related to the reduction of the quinoline ring. | |

| Reversibility | Likely quasi-reversible or irreversible electron transfer. | |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | Well-defined peaks for sensitive quantification. |

| Limit of Detection (LOD) | Expected in the micromolar to nanomolar range. |

Derivatization Agents in Quantitative Analytical Research

While this compound itself is the analyte of interest in the aforementioned methods, its chemical structure could potentially be utilized to create derivatization agents for the analysis of other molecules. For a molecule to be an effective derivatization agent, it typically possesses a reactive functional group that can covalently bond with the target analyte.

Although this compound does not have a highly reactive functional group for common derivatization reactions (e.g., for amines or carbonyls), its quinoline scaffold could be chemically modified to introduce such a group. For instance, a carboxylic acid or an activated ester could be introduced to the quinoline ring, creating a reagent that reacts with primary and secondary amines to form stable amide bonds. sigmaaldrich.com The resulting derivative would then carry the fluorogenic or chromophoric this compound tag, enabling sensitive detection by HPLC with fluorescence or UV detection. sigmaaldrich.com

The development of such a derivatization agent would involve:

Synthesis: Chemical modification of the this compound backbone to introduce a reactive moiety.

Reaction Optimization: Studying the derivatization reaction conditions (pH, temperature, time, and reagent concentration) to ensure a complete and rapid reaction with the target analyte class. sigmaaldrich.com

Analytical Method Development: Establishing chromatographic and detection conditions for the resulting derivatives.

Table 4: Potential Derivatization Strategies Based on a Modified this compound Scaffold

| Target Analyte | Proposed Reactive Group on Quinoline | Resulting Linkage | Detection Method |

| Primary/Secondary Amines | N-Hydroxysuccinimide Ester | Amide | HPLC-Fluorescence/UV |

| Alcohols/Phenols | Acyl Chloride | Ester | GC-MS or HPLC-UV |

| Thiols | Maleimide | Thioether | HPLC-Fluorescence/UV |

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Routes for Targeted Derivatives

The future development of 4-Fluoro-8-methoxyquinoline as a core scaffold hinges on the ability to create diverse derivatives efficiently. While classical methods like the Skraup and Friedlander syntheses provide foundational routes to the quinoline (B57606) core, future efforts will likely focus on more adaptable and high-throughput methodologies. scispace.com The exploration of novel synthetic routes is a driving force for innovation in drug discovery.

Key areas for development include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) have become essential tools for constructing carbon-carbon and carbon-heteroatom bonds. Future work should focus on applying these methods to a pre-functionalized this compound core, allowing for the rapid assembly of large compound libraries with diverse substitutions. For instance, creating derivatives functionalized at the 4-position, such as 4-anilino-8-methoxyquinolines, has proven effective for generating potent anti-tumor agents. nih.gov

C-H Activation: Direct C-H activation represents a highly atom-economical approach to functionalizing the quinoline ring system. Developing selective C-H activation protocols for the this compound scaffold would bypass the need for pre-functionalized starting materials, streamlining the synthesis of novel analogs.

Multicomponent Reactions (MCRs): MCRs are powerful for building molecular complexity in a single step and are well-suited for creating diverse chemical scaffolds. scielo.br Designing novel MCRs that incorporate the this compound backbone or its precursors could provide rapid access to complex derivatives for biological screening.

These advanced synthetic strategies will be crucial for efficiently exploring the structure-activity relationships (SAR) of this compound derivatives.

Identification of Undiscovered Biological Targets and Mechanistic Pathways

Quinoline derivatives are known to possess an exceptionally broad range of biological activities, including antimalarial, anticancer, antifungal, antibacterial, and antiviral properties. mdpi.comnih.gov While analogs of this compound have shown promise, many potential therapeutic applications remain unexplored.

Established and Potential Targets for 8-Methoxyquinoline (B1362559) Derivatives

| Therapeutic Area | Known/Potential Target(s) | Rationale/Supporting Evidence |

|---|---|---|

| Oncology | EGFR, HER2 | 8-methoxy-4-anilinoquinolines have shown potent inhibitory activity against cancer cell lines with high EGFR expression. nih.gov |

| Oncology | Wnt/β-catenin Pathway | 8-methoxyquinazoline (a bioisostere) derivatives have been designed to inhibit the β-catenin/TCF4 interaction. nih.govresearchgate.net |

| Neurodegenerative Disease | Metalloenzymes, Iron Chelation | 8-Hydroxyquinoline (B1678124) derivatives are well-known for their metal-binding properties and have been studied for Alzheimer's disease. nih.govnih.gov |

| Infectious Disease | Various (Bacterial/Fungal/Viral Proteins) | The quinoline core is present in many antimicrobial and antiviral drugs; its derivatives show broad-spectrum activity. nih.govnih.gov |

Future research should aim to:

Screen Broadly: Test this compound and its derivatives against a wide array of biological targets, including kinases, proteases, and metalloenzymes involved in various diseases. nih.gov

Elucidate Mechanisms: For any identified activities, detailed mechanistic studies are required. For example, in oncology, beyond EGFR, investigating effects on pathways like Wnt/β-catenin signaling could reveal novel mechanisms. nih.govresearchgate.net The anti-tumor efficacy of some quinoline-based compounds has been linked to mechanisms involving iron chelation. nih.gov

Explore Bioisosteric Scaffolds: The 8-methoxyquinazoline scaffold has been successfully used to target protein-protein interactions. nih.gov Given the structural similarity, this compound could be explored as a bioisostere for developing inhibitors of similar targets.

By systematically screening for new activities and deeply investigating the underlying mechanisms, the full therapeutic potential of this scaffold can be uncovered.

Integration with Advanced Computational and Artificial Intelligence-driven Design Approaches

Modern drug discovery increasingly relies on computational tools to accelerate the design and optimization of new therapeutic agents. Integrating these approaches will be essential for efficiently navigating the vast chemical space accessible from the this compound core.

Future directions include:

Structure-Based Drug Design (SBDD): For known targets like EGFR, molecular docking studies can predict the binding modes of novel this compound derivatives. nih.gov This allows for the rational design of compounds with improved affinity and selectivity, guiding synthetic efforts toward the most promising candidates. SBDD has been effectively used to design novel inhibitors based on related quinazoline (B50416) scaffolds. nih.gov

In Silico Screening: Virtual screening of large compound libraries can identify potential hits for a wide range of biological targets. This can be followed by in silico prediction of ADME (absorption, distribution, metabolism, and excretion) and toxicity properties to prioritize candidates with favorable drug-like profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Once a series of active derivatives is synthesized, QSAR models can be built to correlate specific structural features with biological activity. These models can then predict the activity of yet-unsynthesized compounds.

AI and Machine Learning: AI-driven platforms can analyze complex datasets to identify novel patterns and propose entirely new molecular structures with a high probability of being active against a specific target.

These computational strategies will reduce the time and cost of drug development by focusing laboratory resources on compounds with the highest potential for success.

Exploration of Non-Biological Material Science Applications and Coordination Chemistry

Beyond medicine, the unique electronic and photophysical properties of the quinoline ring make it a valuable component in materials science. ecorfan.org The 8-hydroxyquinoline (8-HQ) analog, in particular, is renowned for its applications as a chelating agent and a component in organic light-emitting diodes (OLEDs). scispace.comwikipedia.org The presence of fluoro and methoxy (B1213986) substituents on the this compound scaffold is expected to tune its electronic properties, opening up new possibilities. rsc.org

Potential applications include:

Organic Electronics: The aluminum complex of 8-hydroxyquinoline, Alq3, is a classic component in OLEDs. wikipedia.org The electron-withdrawing fluorine and electron-donating methoxy groups in this compound could modulate the HOMO/LUMO energy levels of its metal complexes. This could lead to new materials with tailored emission colors, improved quantum efficiencies, or enhanced stability for use in next-generation displays and lighting. The photophysical properties of fluorinated styrylquinolines have been studied for their potential in electronic devices. researchgate.net

Fluorescent Chemosensors: 8-HQ and its derivatives are effective fluorescent sensors for metal ions because their fluorescence is often enhanced upon chelation. scispace.com The specific electronic signature of this compound could impart selectivity for certain metal ions, leading to the development of highly sensitive and selective sensors for environmental monitoring or biological imaging.

Coordination Chemistry: As a bidentate ligand, this compound can form stable complexes with a wide range of transition metals. scispace.com These new coordination complexes could be explored for their catalytic activity, magnetic properties, or potential as metallodrugs. For example, organoruthenium complexes with 8-hydroxyquinoline ligands have been investigated as anticancer agents. acs.org

The exploration of this scaffold in material and coordination chemistry represents a promising frontier, with potential for innovation in electronics, sensing, and catalysis.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-8-methoxyquinoline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound typically involves halogenation and methoxylation of the quinoline backbone. Key steps include:

- Nucleophilic substitution of a chlorine atom with fluorine using sodium fluoride or potassium fluoride in polar aprotic solvents (e.g., DMF) at 80–120°C .

- Methoxy group introduction via Ullmann-type coupling with copper catalysts or direct methylation using dimethyl sulfate under basic conditions .

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures (>120°C) risk decomposition |

| Catalyst Loading | 5–10 mol% CuI | Excess catalyst promotes side reactions |

| Reaction Time | 12–24 hours | Shorter durations lead to incomplete substitution |

Yield optimization requires balancing steric effects from the 8-methoxy group and electronic effects from the 4-fluoro substituent. Purity is confirmed via HPLC (≥95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves spatial arrangement; the 4-fluoro group induces planarity deviations (dihedral angle ~5–10° vs. unsubstituted quinolines) .

- Mass Spectrometry (HRMS): Validates molecular ion [M+H]⁺ with <2 ppm error .

Q. How does the substitution pattern of this compound influence its chemical reactivity?

Methodological Answer: The 4-fluoro and 8-methoxy groups create distinct electronic and steric effects:

- Electronic Effects:

- Fluorine’s electron-withdrawing nature activates the quinoline ring for electrophilic substitution at C3 and C6 positions .

- Methoxy’s electron-donating effect stabilizes intermediates in nucleophilic reactions .

- Steric Effects:

- The 8-methoxy group hinders access to C7, limiting functionalization at this position.

- Comparative reactivity data for similar derivatives:

| Compound | Relative Reactivity (vs. Quinoline) |

|---|---|

| This compound | 1.5× (C3 nitration) |

| 4-Chloro-8-methylquinoline | 0.8× (C3 nitration) |

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking:

- Target enzymes (e.g., DNA gyrase) are modeled using PDB structures (e.g., 1KZN). The 4-fluoro group shows strong hydrogen bonding with Thr165, while the 8-methoxy group stabilizes hydrophobic interactions .

- Docking Scores (AutoDock Vina):

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -9.2 |

| Ciprofloxacin (control) | -8.5 |

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 2–32 µg/mL) arise from:

-

Experimental Variability: Standardize broth microdilution assays (CLSI guidelines) and control strains (e.g., E. coli ATCC 25922) .

-

Structural Analog Analysis:

Derivative MIC (µg/mL) vs. S. aureus Key Substituent 4-Fluoro-8-methoxy 4 Optimal balance of lipophilicity 4-Chloro-8-methoxy 16 Increased steric hindrance -

Meta-Analysis: Use RevMan software to pool data from ≥5 studies; heterogeneity (I²) <50% indicates consistency .

Q. What are the challenges in modifying the quinoline ring to enhance photophysical properties?

Methodological Answer:

-

Synthetic Hurdles: